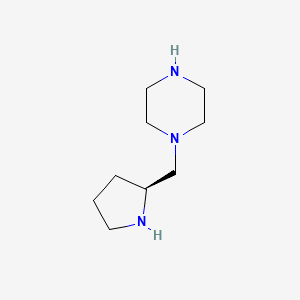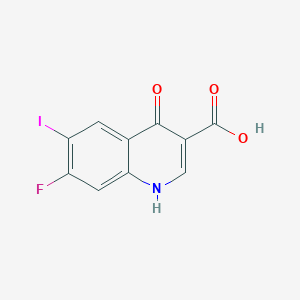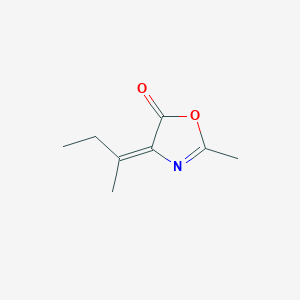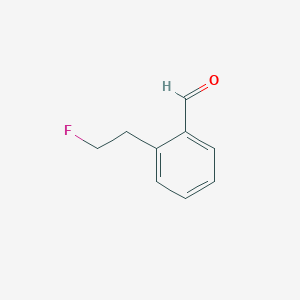
2-(2-Fluoroethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a fluoroethyl group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where a chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another approach involves the use of organometallic reagents in a cross-coupling reaction, where a fluoroethyl group is introduced to the benzaldehyde core .
Industrial Production Methods: Industrial production of 2-(2-Fluoroethyl)benzaldehyde often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent, as it allows for efficient introduction of the fluoroethyl group under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Fluoroethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(2-Fluoroethyl)benzoic acid.
Reduction: 2-(2-Fluoroethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Fluoroethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoroethyl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function. This interaction can disrupt cellular processes and has been explored for its potential antifungal and antimicrobial properties .
Comparaison Avec Des Composés Similaires
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 2-(2-Fluoroethyl)benzaldehyde is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its simpler fluorobenzaldehyde counterparts.
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
2-(2-fluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H9FO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 |
Clé InChI |
WYJLURZXDDXYKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCF)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




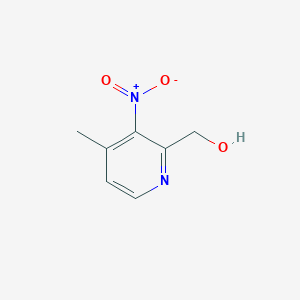
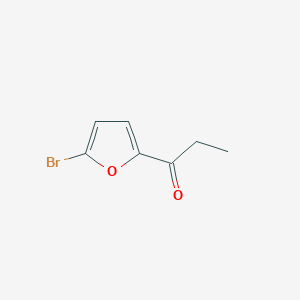
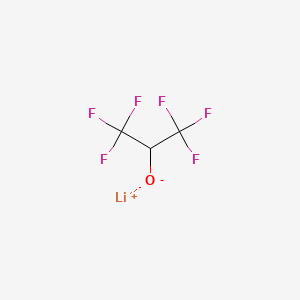
![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
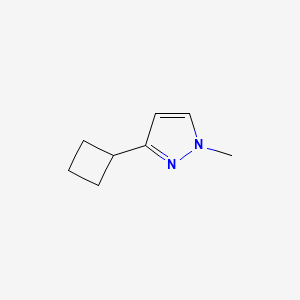
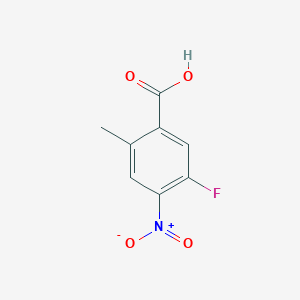
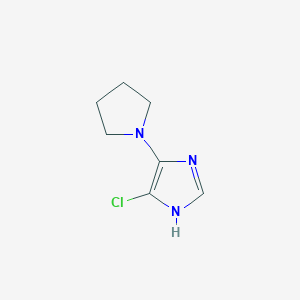
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
